Home > Products > Screening Compounds P56393 > N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide
N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide -

N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide

Catalog Number: EVT-5801098
CAS Number:
Molecular Formula: C18H21N5O
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

BMS-536924

BMS-536924 is a benzimidazole-based inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) []. It demonstrated in vivo antitumor activity but also exhibited potent CYP3A4 inhibition, CYP3A4 induction mediated by PXR transactivation, poor aqueous solubility, and high plasma protein binding [].

Relevance:

BMS-695735

BMS-695735 is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase (IGF-1RK) []. It was developed as a result of addressing the limitations of the lead compound, BMS-536924. BMS-695735 exhibits improved ADME properties, a low risk for drug-drug interactions, and in vivo efficacy in multiple xenograft models [].

Relevance:

4-(3-Fluoro-5-{[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl)tetrahydro-2H-pyran-4-carboxamide

Compound Description:

This compound is identified as a novel orally active 5-lipoxygenase inhibitor [].

Relevance:

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide Analogues

This series of compounds was synthesized using a convergent approach involving the key intermediate 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), a significant metabolite of Losartan []. The compounds were characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, mass spectrometry, and elemental analyses [].

[Co(C14H8O4)(C20H18N4O)]n

Compound Description:

This compound is a novel two-dimensional cobalt(II) coordination framework synthesized using bis[4-(2-methyl-1H-imidazol-1-yl)phenyl] ether and biphenyl-4,4'-diyldicarboxylic acid []. It exhibits significant photocatalytic degradation activity for methylene blue [].

Relevance:

4-Ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one (Compound 1)

Compound Description:

Compound 1 is a cardiotonic agent with low oral bioavailability in rats and dogs []. To address this limitation, a series of N-acyl prodrug derivatives were synthesized and evaluated for their ability to enhance its bioavailability [].

Relevance:

N-Acyl Derivatives of 4-Ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one

Compound Description:

These derivatives were synthesized by reacting the monosodium salt of Compound 1 with various anhydrides, resulting in N-1 monoacylimidazolones with high regioselectivity []. These prodrugs exhibited increased partition coefficients, slightly decreased aqueous solubility, and improved stability in different pH conditions []. Notably, the benzoyl derivative (4b) demonstrated rapid conversion to Compound 1 in canine and human plasma, leading to significantly increased oral bioavailability (over 75%) compared to the parent compound (less than 20%) [].

Relevance:

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

Compound Description:

The crystal structure of this compound was determined using X-ray diffraction and reported [].

Relevance:

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

Compound Description:

This series of novel imidazole-pyrazole-benzo[f]chromene hybrids was synthesized via a one-pot multicomponent reaction []. These compounds were evaluated for their in vitro antimicrobial, anticancer, and enzyme inhibitory activities against FabH and EGFR []. Notably, compound 7f displayed potent inhibitory activity against both EGFR (IC50 = 0.62 µM) and A549 kinase (IC50 = 1.31 µM) [].

Relevance:

(E)-N′-(4-Methoxybenzylidene)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide

Compound Description:

The crystal structure of this compound was determined using X-ray diffraction, revealing a nearly planar central bridge and specific dihedral angles between the benzene and imidazole rings []. The crystal packing is stabilized by N—H⋯O hydrogen bonds, forming an inversion dimer, which are further interconnected by C—H⋯O hydrogen bonds into a sheet [].

Relevance:

[Ni2(C5H6O4)2(C16H18N4)2(H2O)2]·H2O (Compound I)

Compound Description:

Compound I is a three-dimensional nickel(II) metal-organic framework (MOF) synthesized using glutarate and 1,4-bis[(2-methyl-1H-imidazol-1-yl)methyl]benzene []. It exhibits a 4-connected 3D framework with a point symbol of 66, deviating from a typical dia network [].

Relevance:

[Zn(C5H6O4)(C16H18N4)]·4H2O (Compound II)

Compound Description:

Compound II is a two-dimensional zinc(II) MOF synthesized using glutarate and 1,4-bis[(2-methyl-1H-imidazol-1-yl)methyl]benzene []. It displays a two-dimensional 44-sql network with one-dimensional water chains penetrating the grids along the c direction []. Compound II exhibits highly selective luminescence sensing for Fe3+ and Cr2O72- ions in aqueous solution [].

Relevance:

[Cd(NO3)2(C9H12N4)2]n

Compound Description:

This compound is a one-dimensional cadmium(II) coordination polymer featuring a double-bridged chain structure with a 16-membered macrometallacyclic tetragonal motif []. The Cd(II) ion is coordinated by four equatorial N atoms from distinct bis(2-methylimidazol-1-yl)methane ligands and two apical nitrate O atoms, resulting in a slightly distorted octahedral coordination geometry [].

Relevance:

2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)pyrimidine

Compound Description:

This compound is a starting point in a research program aiming to design new chemical entities with notable antiviral properties [].

Relevance:

2-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine

Compound Description:

This compound is a potent antiviral agent derived from a structure-activity relationship study starting with 2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)pyrimidine []. It exhibits subnanomolar inhibition of measles virus replication and acts by inhibiting cellular dihydroorotate dehydrogenase (DHODH) [].

Relevance:

4′‐{[2‐(But‐2‐enyl)‐4‐chloro‐5‐formyl‐1H‐imidazol‐1‐yl]­methyl}bi­phenyl‐2‐carbo­nitrile

Compound Description:

The crystal structure of this compound has been determined, revealing the presence of a biphenyl system and an imidazole ring []. The crystal structure is stabilized by C-H...Cl, C-H...O, C-H...N hydrogen bonds, and C-H...pi interactions [].

Relevance:

[Cd(C8H3NO6)(C14H14N4)]n

Compound Description:

This compound is a twofold interpenetrating three-dimensional cadmium(II) coordination framework synthesized using 1,3-bis(2-methyl-1H-imidazol-1-yl)benzene (1,3-BMIB) and 5-nitrobenzene-1,3-dicarboxylate (NO2-BDC2-) []. The Cd(II) ions are coordinated by O atoms from NO2-BDC2- ligands and N atoms from 1,3-BMIB ligands, forming a distorted {CdN2O5} pentagonal bipyramid []. The compound exhibits fluorescence emissions in the solid state at room temperature [].

Relevance:

Dichloridobis(4-{[3-(pyridin-2-yl-κN)-1H-pyrazol-1-yl-κN2]methyl}benzoic acid)copper(II) methanol sesquisolvate hemihydrate (Compound 1)

Compound Description:

Compound 1 is a new copper(II) complex synthesized using 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid (L) []. The complex exhibits a Jahn-Teller-distorted octahedral geometry, with chloride substituents and pyrazole N atoms occupying the axial positions []. Compound 1 shows promising bioactivity, inhibiting protein tyrosine phosphatase 1B (PTP1B) activity with an IC50 value of 0.51 μM and decreasing the viability of MCF7 human breast cancer cells [].

Relevance:

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

Compound Description:

This class of heterocyclic compounds was synthesized through a multistep process involving the formation of chalcones, pyrazolin-N-thioamides, and finally, the target thiazoles [].

Relevance:

2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

Compound Description:

This group of heterocyclic compounds was synthesized through reactions of N-pyrazoline-thioamides with 4-bromoacetyl-1,2,3-triazoles under basic conditions [].

Relevance:

5-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione (Compound 10)

Compound Description:

Compound 10 was synthesized from metronidazole through a series of reactions, including oxidation, esterification, hydrazide formation, and finally, cyclization with carbon disulfide [].

Relevance:

N-Substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles (Compound 13)

Compound Description:

This series of compounds was synthesized from a hydrazide intermediate, which was reacted with substituted isothiocyanates followed by cyclization in acidic media [].

Relevance:

2-Chloro-N-[(4-chlorophenyl)(phenyl)methyl]-N-[2-(4-nitro-1H-imidazol-1-yl)ethyl]ethanamine

The crystal structure of this compound was determined using X-ray diffraction []. The structure reveals specific dihedral angles between the nitro-imidazole ring, phenyl ring, and chloro-phenyl ring [].

Relevance:

2-Ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide (Compound 4)

Compound Description:

Compound 4 is a key intermediate in the synthesis of vardenafil and was synthesized through a three-step reaction sequence involving hydrazinolysis, imine formation, and cyclization [].

Relevance:

N-[(4E)-arylidene-5-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl]-2-(2-methyl- 1, 3-thiazol-4-yl) acetamides

Compound Description:

This series of compounds was synthesized by reacting 2-methyl thiazole-4-acetic acid hydrazide with various oxazolones []. These compounds were screened for antibacterial and antioxidant activities. While they showed moderate antibacterial activity, most demonstrated significant antioxidant activity [].

Relevance:

2-[(1H-imidazol-1-yl)methyl]-1H-benzimidazole Dihydrate (Compound I)

Compound Description:

Compound I forms a novel three-dimensional framework stabilized by hydrogen bonding interactions between the organic molecule and water molecules []. This framework features infinite zigzag water chains linked by benzimidazole molecules [].

Relevance:

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description:

SAR216471 is a potent and selective P2Y12 receptor antagonist, displaying significant antiplatelet and antithrombotic activities in vivo []. It's considerably more potent in inhibiting ADP-induced platelet aggregation compared to other known P2Y12 antagonists [].

Relevance:

catena-poly[[cadmium(II)-bis[μ-benzene-1,2-dicarboxylato-κ4O1,O1':O2,O2']-cadmium(II)-bis{μ-2-[(1H-imidazol-1-yl)methyl]-1H-benzimidazole}-κ2N2:N3;κ2N3:N2] dimethylformamide disolvate] (Compound I)

Compound Description:

Compound I is a one-dimensional cadmium(II) coordination polymer synthesized using 2-[(1H-imidazol-1-yl)methyl]-1H-benzimidazole (imb) and benzene-1,2-dicarboxylate (1,2-bdic2−) ligands []. The structure consists of binuclear [Cd2(1,2-bdic)2] units connected by bridging imb ligands, forming a chain further stabilized by N—H⋯O hydrogen bonds and π-π interactions, resulting in a two-dimensional layered structure [].

Relevance:

[LnMX2] (Ln = LA or LB; M = Zn or Co, with X = Cl; M = Cd, with X = Br)

This series of Co(II), Zn(II), and Cd(II) complexes was synthesized using two different ligands: 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA) and N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB) []. The complexes exhibit varying geometries depending on the metal ion and the ligand's denticity. The in situ-generated alkyl derivatives of these complexes were used in the ring-opening polymerization of rac-lactide, producing heterotactic polylactides (PLAs) [].

Relevance:

{[Cu3(timb)2(chtc)2]·14H2O}n (Compound I)

Compound Description:

Compound I is a metal-organic framework (MOF) synthesized using copper(II) ions, 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb), and cyclohexane-1,3,5-tricarboxylic acid (H3chtc) []. It exhibits a two-dimensional layered structure formed by interconnected one-dimensional knotted chains, further linked by water molecules through hydrogen bonding to create a three-dimensional supramolecular network [].

Relevance:

{[Co3(timb)2(chtc)2]·6H2O}n (Compound II)

Compound Description:

Compound II is a three-dimensional cobalt(II) metal-organic framework (MOF) constructed from cobalt(II) ions, 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb), and cyclohexane-1,3,5-tricarboxylic acid (H3chtc) []. It possesses a porous structure with a rare (3, 4)-connected (6.82)(62.84)3(62.8)2 topology, and water molecules occupy the micropores within the framework [].

Relevance:

Zn4L2(bpca)4·4DMF·9H2O (Compound 1)

Compound Description:

Compound 1 is a two-fold interpenetrated three-dimensional zinc(II) coordination polymer synthesized using 3-(3-(1H-imidazol-1-yl)phenyl)-5-(4-(1H-imidazol-1-yl)phenyl)-1-methyl-1H-1,2,4-triazole (L) and biphenyl-4,4′-dicarboxylic acid (H2bpca) []. It exhibits a uninodal 6-connected framework with a {412·63}-pcu topology []. Compound 1, along with its cadmium analogue (Compound 2), displays distinct electrochemical properties and photoelectrochemical behaviors [].

Relevance:

Cd2L2(4,4′-cdba)2·2DMF (Compound 2)

Compound Description:

Compound 2 is a two-dimensional cadmium(II) coordination polymer synthesized using 3-(3-(1H-imidazol-1-yl)phenyl)-5-(4-(1H-imidazol-1-yl)phenyl)-1-methyl-1H-1,2,4-triazole (L) and 4,4′-carbonyldibenzoic acid (4,4′-H2cdba) []. It displays a uninodal 4-connected two-dimensional (2D) layer with a 44-sql topology []. A composite of Compound 1 and CdTe exhibits a much higher photocurrent density compared to either component alone [].

Properties

Product Name

N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide

IUPAC Name

N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]-2-pyrazol-1-ylbutanamide

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C18H21N5O/c1-3-17(23-11-4-9-21-23)18(24)20-13-15-5-7-16(8-6-15)22-12-10-19-14(22)2/h4-12,17H,3,13H2,1-2H3,(H,20,24)

InChI Key

AQZPYCPTPGOWJB-UHFFFAOYSA-N

SMILES

CCC(C(=O)NCC1=CC=C(C=C1)N2C=CN=C2C)N3C=CC=N3

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)N2C=CN=C2C)N3C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.